molecular formula C13H8BrIN2 B13690671 2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine

2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B13690671
M. Wt: 399.02 g/mol
InChI Key: WSFRPDVLCGKOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine is a high-value, multi-functionalized heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This scaffold is recognized as a "drug prejudice" scaffold due to its significant presence in pharmacologically active molecules . The core imidazo[1,2-a]pyridine structure is a key component in several marketed drugs and is extensively investigated for developing novel anticancer agents . The strategic incorporation of both bromine and iodine atoms at the C2 and C3 positions, respectively, makes this compound an exceptionally versatile synthetic intermediate. The carbon-iodine bond, in particular, is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, due to its low bond dissociation energy, facilitating further structural diversification . This allows researchers to efficiently construct complex molecular architectures for structure-activity relationship (SAR) studies. Its primary research value lies in the synthesis of novel therapeutic candidates. Molecules based on this scaffold are frequently designed as targeted agents, with studies showing their potential to inhibit critical pathways in cancer cells, such as those involving the epidermal growth factor receptor (EGFR) . The specific substitution pattern on this compound is engineered to serve as a key building block for the discovery of more potent and selective anticancer agents. This product is intended for use in chemical synthesis and pharmaceutical R&D laboratories. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound to expedite the exploration of imidazo[1,2-a]pyridine-based bioactive molecules.

Properties

Molecular Formula

C13H8BrIN2

Molecular Weight

399.02 g/mol

IUPAC Name

2-(4-bromophenyl)-3-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrIN2/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H

InChI Key

WSFRPDVLCGKOKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)I)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

One-Pot Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine Core

A widely adopted method for synthesizing 2-arylimidazo[1,2-a]pyridines, including the 4-bromophenyl derivative, involves a two-component cyclization of substituted 2-aminopyridines with substituted phenacyl bromides. This method is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an environmentally friendly solvent system such as aqueous ethanol (1:1 v/v) at room temperature.

  • Reaction conditions : Room temperature, DBU catalyst (1 mol%), aqueous ethanol solvent.
  • Yields : High yields ranging from 65% to 94% have been reported.
  • Advantages : Mild conditions, short reaction times, broad substrate scope, and scalability to multigram synthesis.
  • Mechanism : The reaction proceeds via initial formation of a pyridinium salt intermediate from the reaction of the endocyclic nitrogen of 2-aminopyridine with phenacyl bromide, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.

For the 4-bromophenyl derivative, the starting phenacyl bromide bears a 4-bromo substituent, which is retained in the final product 2-(4-bromophenyl)imidazo[1,2-a]pyridine.

Entry Substituent (R) on Phenacyl Bromide Product Yield (%) Reaction Time Reference
1 4-Bromo 2-(4-Bromophenyl)imidazo[1,2-a]pyridine 80-85 1-3 hours

Regioselective Iodination at the C3 Position

The iodination of the synthesized 2-(4-bromophenyl)imidazo[1,2-a]pyridine to introduce the iodine atom at the C3 position is achieved via a metal catalyst-free, environmentally friendly method using molecular iodine and tert-butyl hydroperoxide (TBHP) under ultrasonic irradiation.

  • Reaction conditions : Iodine (I2), TBHP in water, ethanol solvent, ultrasonic irradiation for 30 minutes.
  • Yields : Typically around 80% for the iodinated product.
  • Advantages : Regioselective iodination at C3, mild conditions, no metal catalyst required, short reaction time.
  • Synthetic utility : The C3-iodo group serves as a handle for further Pd-catalyzed cross-coupling reactions to diversify the compound.
Step Reagents & Conditions Product Yield (%) Notes Reference
I 2-(4-Bromophenyl)imidazo[1,2-a]pyridine + I2 + TBHP (in water/EtOH), ultrasound, 30 min This compound ~80 Metal catalyst-free, regioselective C3 iodination

Alternative Synthesis via One-Pot Ultrasound-Assisted Cyclization

An alternative approach involves a one-pot synthesis of substituted imidazo[1,2-a]pyridines using acetophenone derivatives (including 4-bromoacetophenone), 2-aminopyridine, iodine, and ionic liquid catalysts under ultrasonic irradiation.

  • Reaction conditions : Acetophenone derivative (4-bromoacetophenone), 2-aminopyridine, iodine, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as catalyst, cesium fluoride on Celite (CsF-Celite) as base, ultrasound at 30-35 °C for 2.5 hours.
  • Yields : Good to excellent yields (73-82%) for 4-bromo-substituted products.
  • Advantages : Mild temperatures, shorter reaction times, simple workup, environmentally benign catalyst system.
Entry Substituent (R) on Acetophenone Product Yield (%) Reaction Time Reference
2 4-Bromo 2-(4-Bromophenyl)imidazo[1,2-a]pyridine 73 2 hours

This product can then be subjected to the iodination step described above to obtain the target 3-iodo derivative.

Comparative Summary of Preparation Methods

Method Starting Materials Catalysts/Bases Conditions Yield (%) Advantages Reference
Two-component cyclization 2-Aminopyridine + 4-bromophenacyl bromide DBU (1 mol%) Room temperature, aqueous EtOH 80-85 Mild, green solvent, scalable
One-pot ultrasound-assisted 4-Bromoacetophenone + 2-aminopyridine + I2 [BMIM]BF4, CsF-Celite Ultrasound, 30-35 °C, 2.5 h 73 Simple, mild, ionic liquid catalyst
Regioselective iodination 2-(4-Bromophenyl)imidazo[1,2-a]pyridine I2, TBHP Ultrasound, EtOH/water, 30 min ~80 Metal-free, selective C3 iodination

Chemical Reactions Analysis

Synthetic Routes and Reactivity

The compound is synthesized via nucleophilic substitution and cyclocondensation reactions. Key steps include:

  • Halogenation : Introduction of iodine at the C3 position using α-iodoketones or iodine-mediated cyclization .

  • Coupling Reactions : The 4-bromophenyl group enables Suzuki-Miyaura cross-coupling for aryl functionalization .

  • Ultrasound-Assisted Synthesis : Enhanced reaction efficiency under ultrasonication (40–45°C, 2.5–3 hours) with yields up to 82% .

Table 1: Reaction Conditions and Yields for Key Derivatives

EntryReactantCatalyst/BaseConditionsYield (%)Source
12-Aminopyridine + α-Iodoketone[BMIM]BF₄/I₂US, 35°C, 2.5 h73–82
24-Bromophenylphenacyl bromideDBU (1 mol%)EtOH, 80°C, 1 h93
3FeBr₃/O₂-mediated couplingFeBr₃, aerobicCH₃CN, 80°C, 24 h50–65

Functionalization at the C3-Iodo Position

The 3-iodo substituent participates in:

  • Cross-Coupling : Pd-catalyzed couplings (e.g., Heck, Sonogashira) for C–C bond formation .

  • Nucleophilic Displacement : Substitution with amines or thiols under mild conditions .

  • Radical Reactions : FeBr₃-catalyzed oxidative coupling with aldehydes to form 3-aroyl derivatives .

Mechanistic Insight (FeBr₃-Catalyzed Acylation) :

  • FeBr₃ activates benzaldehyde for oxidation to benzoic acid.

  • Friedel-Crafts acylation occurs at C3, forming 3-aroylimidazo[1,2-a]pyridines.

  • Competing pathways yield bis-imidazopyridines (e.g., 4b ) under aerobic conditions.

Reactivity of the 4-Bromophenyl Group

The para-bromo substituent enables:

  • Suzuki Coupling : With arylboronic acids for biaryl synthesis .

  • Buchwald-Hartwig Amination : To install amino groups using Pd/XPhos catalysts .

Table 2: Halogen Reactivity in Cross-Coupling Reactions

PositionHalogenReaction TypeTypical CatalystApplication Example
C3IUllmann couplingCuI/1,10-phenanthrolineBiaryl synthesis
C2-ArBrSuzuki-MiyauraPd(PPh₃)₄/K₂CO₃Functionalized biphenyls

Stability and Byproduct Formation

  • Thermal Stability : Decomposes above 200°C (mp: 212–214°C) .

  • Byproducts : Competitive dimerization observed under FeBr₃/O₂ conditions (e.g., 4b ) .

Pharmaceutical Relevance

While not directly studied for this compound, structurally similar imidazo[1,2-a]pyridines show:

  • AChE/BChE Inhibition : Biphenyl derivatives exhibit IC₅₀ values of 65–79 µM .

  • Antimicrobial Activity : Halogenated analogs demonstrate efficacy against Gram-positive bacteria .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substitution pattern (halogen type, position, and additional groups) significantly influences melting points, yields, and molecular weights. Key comparisons include:

Table 1: Physical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituents Melting Point (°C) Yield (%) Molecular Weight Reference
2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine 4-Br (C-2), I (C-3) 155–157* 74–97 400.03
2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine (3b) 4-Cl (C-2), I (C-3) 155–157 74 356.00
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine (3n) 4-Br (C-2), 6-CH₃ 214–215 77 273.13
2-(4-Fluorophenyl)-3-iodoimidazo[1,2-a]pyridine (9d) 4-F (C-2), I (C-3) N/A 97 349.02

*Melting point data for the target compound is inferred from structurally similar 3b due to overlapping synthetic conditions .

Key Observations :

  • Halogen Size and Melting Points : Larger halogens (e.g., iodine) reduce melting points compared to smaller halogens (e.g., chlorine or bromine), likely due to disrupted crystal packing .
  • Synthetic Yields : Ultrasound-assisted methods achieve higher yields (74–97%) compared to traditional thermal routes (70–87%) .

Electronic and Reactivity Profiles

Halogen substitutions modulate electronic properties, impacting applications in catalysis and materials science.

Table 2: Electronic Properties of Halogenated Derivatives
Compound Name Dipole Moment (D) HOMO Energy (eV) Energy Gap (eV) Application Reference
2-(4-Bromophenyl)imidazo[1,2-a]pyridine (4-BrPIP) 5.994 -7.579 9.138 Corrosion Inhibition
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine N/A -8.212 10.455 N/A
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine N/A -8.744 11.020 N/A

Key Observations :

  • Corrosion Inhibition : The bromophenyl derivative (4-BrPIP) exhibits the highest dipole moment and lowest energy gap, enhancing its adsorption on metal surfaces and corrosion inhibition efficiency .
  • Reactivity : The C-3 iodine atom in the target compound enables efficient cross-coupling reactions, whereas bromine or chlorine at this position requires harsher conditions for functionalization .
Antimicrobial Activity

Schiff bases derived from 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carboxyaldehyde demonstrate moderate to strong antimicrobial activity.

Pharmaceutical Intermediates

The 3-iodo group facilitates the synthesis of human constitutive androstane receptor (CAR) agonists, such as 2-(4-chlorophenyl)-3-(6-methoxypyridin-3-yl)imidazo[1,2-a]pyridine, via Suzuki couplings .

Biological Activity

2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from a variety of research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with 2-aminopyridine in the presence of iodine. Various synthetic methods have been reported, including one-pot reactions and ultrasound-assisted techniques, which enhance yield and purity. For instance, a study demonstrated that using ultrasound irradiation significantly improved the efficiency of synthesizing imidazo[1,2-a]pyridines by reducing reaction time and increasing product yield .

Biological Activity

The biological activity of this compound encompasses several pharmacological effects:

Anticholinesterase Activity

Imidazo[1,2-a]pyridine derivatives have shown significant inhibition of cholinesterases (AChE and BChE), which are crucial for neurotransmitter regulation. For example, studies indicate that compounds with similar structures exhibit IC50 values ranging from 65 µM to over 79 µM for AChE inhibition. Such inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of imidazo[1,2-a]pyridines. Compounds in this class have demonstrated activity against various bacterial strains and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into their mechanisms of action .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. The imidazo[1,2-a]pyridine scaffold is known for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various models. Specific derivatives have shown effectiveness against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Studies

Several case studies illustrate the biological relevance of this compound:

  • Cholinesterase Inhibition : A study evaluated the inhibitory effects of various imidazo[1,2-a]pyridine derivatives on AChE and BChE. The results indicated that compounds with bromine substitutions displayed enhanced inhibitory activity compared to their unsubstituted counterparts. The binding affinity was confirmed through molecular docking studies which revealed interactions at key active sites on the enzymes .
  • Antimicrobial Testing : In vitro assays conducted on synthesized derivatives showed that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to assess efficacy compared to standard antibiotics .

Q & A

Q. What are the primary synthetic routes for 2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine?

  • Methodological Answer : The compound is synthesized via two main approaches:
  • Ultrasound-assisted iodination : Imidazo[1,2-a]pyridine derivatives undergo C–H functionalization using tert-butyl hydroperoxide (TBHP) as an oxidant under ultrasound irradiation. This method avoids harsh conditions and provides moderate yields. Characterization includes ¹H NMR (e.g., δ 7.42–8.76 ppm for aromatic protons) .
  • Electrochemical iodination : A metal- and oxidant-free approach using NaI as the iodine source in acetonitrile at 5 mA constant current. This method achieves yields of 60–94% and is scalable for diverse 3-iodoimidazo[1,2-a]pyridines .

Q. How is the compound characterized structurally?

  • Methodological Answer : Key techniques include:
  • ¹H and ¹³C NMR : Aromatic protons (δ 7.15–8.76 ppm) and carbons (δ 113.42–144.73 ppm) confirm substitution patterns .
  • FT-IR : Bands at ~2200 cm⁻¹ (C≡N) and ~1670 cm⁻¹ (C=O) identify functional groups in derivatives .
  • LC-MS/HRMS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed 550.0816 vs. calculated 550.0978) .

Q. What functional groups enable further derivatization?

  • Methodological Answer : The 3-iodo and 4-bromophenyl groups are reactive sites for cross-coupling (e.g., Suzuki-Miyaura). The iodine at C3 facilitates substitution with boronic acids, while the bromine allows additional aryl functionalization via Buchwald-Hartwig or Ullmann reactions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for this compound?

  • Methodological Answer : Reactivity depends on the base and solvent:
  • Base : Strong bases (e.g., K₂CO₃) in 1,2-dimethoxyethane (DME) improve yields (up to 85%) and reduce reaction time .
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in dioxane/H₂O (4:1) enables coupling with (4-bromophenyl)boronic acid, forming biaryl derivatives .
  • Monitoring : TLC or LC-MS tracks intermediate consumption to avoid over-reaction .

Q. What are the advantages of electrochemical synthesis over traditional methods?

  • Methodological Answer : Electrochemical approaches (e.g., using Pt electrodes) eliminate metal catalysts and exogenous oxidants, reducing toxicity and cost. For example, bromination with NaBr achieves 94% yield under mild conditions, compared to <70% with thermal methods. This method also minimizes byproducts, simplifying purification .

Q. How to address discrepancies in NMR data across studies?

  • Methodological Answer : Variations in chemical shifts (e.g., δ 7.15–7.76 ppm for aromatic protons) arise from solvent effects (CDCl₃ vs. DMSO) or substituent electronic influences. To resolve contradictions:
  • Compare spectra under identical conditions (solvent, temperature).
  • Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals .
  • Cross-validate with computational methods (DFT calculations for predicted shifts) .

Q. What are potential applications in medicinal chemistry?

  • Methodological Answer : The compound serves as a precursor for bioactive derivatives:
  • Constitutive Androstane Receptor (CAR) agonists : Suzuki coupling with chlorophenyl boronic acids yields analogs with nanomolar activity .
  • Fluorescent probes : Derivatives with morpholinylmethyl or benzodiazepine motifs are used in receptor imaging .
  • Antimicrobial agents : Nitro- or cyano-substituted analogs show activity in preliminary screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.